molecular formula C16H16BrNO B14786011 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole

6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole

Cat. No.: B14786011
M. Wt: 318.21 g/mol
InChI Key: XALYWKLZZNPRMY-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-indole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    N-Alkylation: The brominated intermediate is then subjected to N-alkylation with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(4-methoxybenzyl)-2,3-dihydro-1H-indole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 1-(4-Methoxybenzyl)-2,3-dihydro-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and the methoxybenzyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-2,3-dihydro-1H-indole: Lacks the bromine atom, which may result in different biological activities and reactivity.

    6-Bromo-2,3-dihydro-1H-indole: Lacks the 4-methoxybenzyl group, affecting its overall properties and applications.

    6-Bromo-1-(4-methylbenzyl)-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of a methoxy group, leading to variations in its chemical and biological behavior.

Uniqueness

The presence of both the bromine atom and the 4-methoxybenzyl group in 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

6-bromo-1-[(4-methoxyphenyl)methyl]-2,3-dihydroindole

InChI

InChI=1S/C16H16BrNO/c1-19-15-6-2-12(3-7-15)11-18-9-8-13-4-5-14(17)10-16(13)18/h2-7,10H,8-9,11H2,1H3

InChI Key

XALYWKLZZNPRMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C2C=C(C=C3)Br

Origin of Product

United States

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